9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-4-33-17-10-8-15(9-11-17)19-25-26-22-29(13-14-6-5-7-16(24)12-14)18-20(30(19)22)27(2)23(32)28(3)21(18)31/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZMTKXQLBWZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC(=CC=C5)Cl)C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 921811-45-2) is a member of the triazolo-purine family and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C23H21ClN6O3
- Molecular Weight: 464.9 g/mol
- Structure: The compound features a triazole ring fused to a purine-like moiety with various substituents that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : Research indicates that compounds similar to this one may inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition disrupts cell cycle progression and can lead to apoptosis in cancer cells.
- Receptor Modulation : The compound may act as an allosteric modulator for purine receptors, influencing signaling pathways involved in inflammation and cellular proliferation .
- Anti-inflammatory Properties : Preliminary studies suggest that it could exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown IC50 values lower than those of standard anti-inflammatory drugs like indomethacin .
Biological Activity Overview
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | CDK2/cyclin A2 inhibition | |
| Anti-inflammatory | COX-1 and COX-2 inhibition | |
| Receptor modulation | Allosteric modulation of purine receptors |
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study demonstrated that a structurally similar compound effectively inhibited cancer cell proliferation in vitro by targeting CDK2. The compound's binding affinity was linked to its structural characteristics that enhance interaction with the enzyme's active site.
- Anti-inflammatory Efficacy : In a comparative study against standard anti-inflammatory agents, derivatives of this compound showed significant inhibition of COX enzymes with promising IC50 values. This suggests a potential for development as a therapeutic agent in inflammatory diseases .
- Molecular Docking Studies : Molecular docking simulations revealed favorable binding interactions between the compound and various biological targets, supporting its potential as a lead compound for drug development in both oncology and inflammation-related conditions .
Q & A
Q. Example Workflow :
| Assay Type | In Vitro IC50 (nM) | In Vivo ED50 (mg/kg) | Notes |
|---|---|---|---|
| Kinase A | 12 ± 2 | 25 ± 5 | Low solubility |
| Kinase B | 8 ± 1 | 50 ± 10 | High plasma protein binding |
Basic: What stability parameters are critical during formulation development?
Methodological Answer:
Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the ethoxy group) .
HPLC-MS monitoring : Track impurity profiles under accelerated storage conditions. Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
Excipient compatibility : Screen with common stabilizers (e.g., PVP, cyclodextrins) using differential scanning calorimetry (DSC) to detect polymorphic transitions .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for substituent variations?
Methodological Answer:
Library design : Synthesize analogs with systematic substitutions (e.g., halogens at the benzyl position, alkoxy groups on the phenyl ring). Use Design of Experiments (DoE) to minimize resource use .
Biological testing : Employ high-throughput screening (HTS) for kinase inhibition or cytotoxicity. Normalize data to a reference compound (e.g., staurosporine for kinase assays) .
QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity using partial least squares (PLS) regression .
SAR Insight : The 3-chlorobenzyl group enhances target affinity by 3-fold compared to unsubstituted analogs, while 4-ethoxyphenyl improves metabolic stability .
Advanced: What methodologies address inconsistencies in crystallographic vs. computational conformational predictions?
Methodological Answer:
Dynamic simulations : Run molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to compare computed conformers with X-ray data. Analyze RMSD values for deviations .
Torsional angle analysis : Identify flexible regions (e.g., benzyl group rotation) causing discrepancies. Use QM/MM hybrid methods for accurate energy landscapes .
Experimental validation : Co-crystallize with target proteins to resolve bioactive conformations, bridging computational and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
